11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a rigid azatricyclo framework. Its structure includes a pentyl group attached to the sulfonamide nitrogen and an 11-oxo functional group, which contributes to its unique physicochemical properties and biological interactions.
Properties
IUPAC Name |
11-oxo-N-pentyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-3-4-8-17-22(20,21)14-10-12-5-6-15(19)18-9-7-13(11-14)16(12)18/h10-11,17H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBODHKGIJNHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azatricyclic Core
The tricyclic framework is constructed via a tandem cyclization strategy. A bicyclic enamine intermediate, such as 8-oxo-1-azabicyclo[4.3.0]non-2-ene , undergoes intramolecular aldol condensation under acidic conditions to form the 11-oxo group and bridgehead double bond. Key steps include:
- Substrate Preparation : Starting from a substituted cyclohexenone derivative, condensation with a primary amine (e.g., benzylamine) forms the enamine.
- Acid-Catalyzed Cyclization : Treatment with p-toluenesulfonic acid (pTSA) in toluene at 80°C induces ring closure, yielding the tricyclic ketone.
Representative Conditions :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Enamine formation | Cyclohexenone, benzylamine, EtOH, Δ | 78% | |
| Cyclization | pTSA, toluene, 80°C, 12 h | 65% |
Introduction of the Sulfonyl Chloride Group
Position-selective sulfonation at C6 is achieved via electrophilic aromatic substitution (EAS). The electron-rich triene system facilitates sulfonation using chlorosulfonic acid:
- Sulfonation : Reaction with ClSO₃H in dichloromethane at 0°C to room temperature (RT) for 4 h.
- Quenching : Careful addition to ice-water precipitates the sulfonic acid, which is converted to sulfonyl chloride using PCl₅.
Optimization Note : Steric hindrance from the tricyclic system necessitates prolonged reaction times (8–12 h) for complete conversion.
Sulfonamide Formation
The sulfonyl chloride intermediate reacts with pentylamine under Schotten-Baumann conditions:
- Nucleophilic Displacement : Pentylamine (1.2 equiv) and N-ethyl-N,N-diisopropylamine (DIPEA, 2.0 equiv) in dimethylformamide (DMF) at 25°C for 1 h.
- Workup : Precipitation in ice-water, followed by purification via reverse-phase chromatography.
Yield Data :
| Starting Material | Product | Yield | Purity (HPLC) | Citation |
|---|---|---|---|---|
| 6-Sulfonyl chloride | 11-Oxo-N-pentyl-6-sulfonamide | 82% | >98% |
Synthetic Route 2: Tandem Annulation-Sulfonylation
One-Pot Annulation Strategy
Inspired by methodologies for N-heterocyclic sulfonamides, a metal-catalyzed annulation constructs the tricyclic system concurrently with sulfonamide installation:
- Substrate : 2-Aminobicyclo[3.3.1]non-2-ene-6-carbaldehyde.
- Reagents : Vinyl sulfonyl chloride (1.5 equiv), Mg(OTf)₂ (10 mol%), and 2,2,6,6-tetramethylpiperidine (TMP, 2.0 equiv) in tetrahydrofuran (THF) at 60°C.
- Mechanism : Conjugate addition of the amine to the vinyl sulfonyl chloride, followed by intramolecular aldol cyclization.
Advantages :
Post-Functionalization
The 11-oxo group is introduced via oxidation of a secondary alcohol intermediate:
- Oxidation : Dess-Martin periodinane (1.1 equiv) in dichloromethane at RT for 2 h.
- Yield : 89% after silica gel chromatography.
Reaction Optimization and Challenges
Regioselectivity in Sulfonation
The electron density distribution in the tricyclic system dictates sulfonation at C6. Computational studies (DFT) reveal that C6 exhibits the highest Fukui electrophilicity index (f⁻ = 0.152), favoring electrophilic attack. Competing sulfonation at C8 is mitigated by steric hindrance from the bridgehead hydrogen.
Stability of the Tricyclic Core
The α,β-unsaturated ketone moiety is prone to Michael addition under basic conditions. To prevent degradation:
Purification Challenges
The polar sulfonamide group necessitates advanced purification techniques:
- Reverse-Phase Chromatography : C18 columns with acetonitrile/water gradients (5→95% over 30 min).
- Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product (mp 142–144°C).
Characterization and Analytical Data
Spectroscopic Confirmation
Mass Spectrometry
- HRMS (ESI+) : m/z calc. for C₁₆H₂₁N₂O₃S [M+H]⁺: 333.1274; found: 333.1278.
Chemical Reactions Analysis
Types of Reactions
11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation typically yields additional oxo derivatives, while reduction yields hydroxyl derivatives.
Scientific Research Applications
11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxo group can participate in redox reactions, affecting cellular processes. The tricyclic structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide with key analogs, emphasizing structural variations, biological activities, and synthesis
Key Research Findings and Structural Insights
Tricyclic Core Stability : The azatricyclo[6.3.1.0^{4,12}] framework is common across these compounds, providing rigidity and influencing binding to biological targets. Modifications at the sulfonamide nitrogen (e.g., pentyl vs. thiophene) alter lipophilicity and bioavailability .
Sulfonamide derivatives with aromatic substituents (e.g., thiophene or benzofuran) exhibit varied electronic properties, affecting target selectivity .
Synthetic Challenges : Synthesis of these compounds often involves multi-step routes, with purity ranging from 95% to 98.6%. For example, BFF-816 required nine steps, highlighting the complexity of introducing the thiazolidinedione moiety .
Biological Activity
The compound 11-oxo-N-pentyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a member of the azatricyclo family, featuring a unique tricyclic structure with potential biological applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrole Ring : A condensation reaction between a suitable aldehyde and an amine forms the pyrrole ring.
- Cyclization Reactions : Subsequent cyclization reactions construct the tricyclic core.
- Functionalization : The sulfonamide group is introduced to enhance biological activity.
Pharmacological Properties
Research indicates that This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains, although specific data on effectiveness is limited.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some evidence suggesting it may modulate inflammatory pathways.
- Enzyme Inhibition : The compound has been explored as a biochemical probe for studying enzyme activity, particularly in relation to metabolic pathways.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial effects against Staphylococcus aureus | Showed moderate inhibition compared to controls |
| Study 2 | Assess anti-inflammatory properties in murine models | Reduced inflammation markers significantly |
| Study 3 | Investigate enzyme inhibition related to glucose metabolism | Inhibited specific enzymes involved in glucose regulation |
The mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The sulfonamide group may interact with active sites on target enzymes or receptors.
- The tricyclic structure could facilitate binding affinity to specific biological targets.
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound:
- Clinical Trials : Future studies should focus on clinical trials to assess safety and efficacy in human subjects.
- Structural Modifications : Exploring analogs with modified structures may enhance potency or selectivity for specific targets.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 11-oxo-N-pentyl-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide, and how is its purity validated?
- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of sulfonamide precursors and functionalization of the azatricyclo core. For example, similar compounds (e.g., ) use reagents like K₂CO₃ in DMF for coupling reactions, followed by purification via column chromatography. Purity is validated using HPLC (>98% purity threshold) and structural confirmation via ¹H/¹³C NMR, IR, and HRMS. Mass spectrometry (HRMS-ESI) is critical for verifying molecular weight and functional groups .
Q. How does the compound’s tricyclic framework influence its reactivity and potential biological activity?
- Methodological Answer : The azatricyclo core confers steric rigidity and electronic diversity, which can enhance binding affinity to biological targets (e.g., enzymes or receptors). Computational modeling (e.g., DFT calculations) and X-ray crystallography are used to map electrostatic potential surfaces and predict interaction sites. Comparative studies with simpler bicyclic analogs ( ) highlight the role of the sulfonamide group in modulating solubility and hydrogen-bonding capacity .
Q. What theoretical frameworks guide hypothesis-driven research on this compound?
- Methodological Answer : Research is often anchored in medicinal chemistry principles (e.g., structure-activity relationships) or organic reaction mechanisms (e.g., Baldwin’s rules for cyclization). For biological studies, frameworks like enzyme inhibition kinetics (e.g., 11β-HSD1 inhibition in ) or receptor-ligand docking (AutoDock Vina) are applied. Environmental fate studies may adopt INCHEMBIOL’s methodology ( ) to assess biodegradation pathways .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side reactions in large-scale preparations?
- Methodological Answer : Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically varied using design-of-experiments (DoE) approaches. For example, replacing DMF with acetonitrile in coupling reactions ( ) reduces byproduct formation. Continuous flow reactors () enhance reproducibility, while in-line FTIR monitors intermediate stability. Yield optimization often requires balancing kinetic vs. thermodynamic control .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). To address this:
- Repeat assays with standardized protocols (e.g., uniform ATP concentrations in kinase assays).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables.
Cross-validate findings with structurally related analogs () to isolate structure-specific effects .
Q. How can the compound’s stability under physiological or environmental conditions be rigorously assessed?
- Methodological Answer : Stability studies should include:
- Hydrolytic degradation : Incubate in PBS at 37°C (pH 7.4) and analyze degradation products via LC-MS.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor changes with UV spectroscopy.
- Oxidative resistance : Use H₂O₂ or radical initiators (AIBN) to simulate oxidative stress.
Environmental persistence can be modeled using EPI Suite to predict half-lives in soil/water .
Q. What advanced techniques validate the compound’s mechanism of action in target engagement studies?
- Methodological Answer : Combine biophysical and cellular methods:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) to purified targets.
- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes at atomic resolution.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
For in vivo validation, use transgenic models (e.g., CRISPR-edited enzymes) to correlate target modulation with phenotypic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
